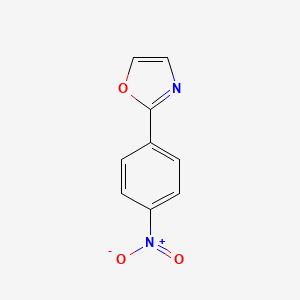

2-(4-Nitrophenyl)oxazole

説明

Historical Context of Oxazole Derivatives in Heterocyclic Chemistry

The development of oxazole chemistry traces its origins to the late 19th century, establishing a foundation that would eventually lead to compounds like this compound. Oxazole itself represents the parent compound for a vast class of heterocyclic aromatic organic compounds, characterized by azoles containing an oxygen and nitrogen atom separated by one carbon atom. The historical significance of oxazole derivatives in organic chemistry became apparent through their early recognition in azlactones, which were first reported in 1883 as "cyclic amino acids" and later understood to be tautomeric oxazolones. This early discovery laid the groundwork for understanding the fundamental reactivity and synthetic utility of the oxazole ring system.

The systematic study of oxazole derivatives gained momentum in the mid-20th century, particularly with the development of reliable synthetic methodologies. One of the most significant advances came in 1972 when van Leusen and colleagues first discovered a novel chemical strategy for the formation of oxazole-based heterocyclic ring systems using tosylmethylisocyanides. This breakthrough method allowed for the efficient synthesis of 5-substituted oxazoles from aldehydes and tosylmethylisocyanide under mild conditions, revolutionizing the accessibility of oxazole derivatives for research and application. The van Leusen oxazole synthesis became widely adopted as one of the most appropriate strategies to prepare oxazole-based medicinal compounds, providing a foundation for the development of more complex derivatives including nitrophenyl-substituted variants.

The evolution of oxazole chemistry has been marked by significant advances in synthetic methodologies and understanding of structure-activity relationships. Classical synthetic routes such as the Robinson-Gabriel synthesis, which involves dehydration of 2-acylaminoketones, and the Fischer oxazole synthesis from cyanohydrins and aldehydes have provided reliable pathways for oxazole construction. These established methods have enabled researchers to explore the vast chemical space of oxazole derivatives, leading to the recognition of their importance in natural products, medicinal agents, and materials science applications. The historical development demonstrates how fundamental heterocyclic chemistry research has evolved to enable the synthesis and study of complex derivatives like this compound.

Structural Significance of Nitrophenyl Substituents in Aromatic Systems

The incorporation of nitrophenyl substituents into aromatic systems, particularly in compounds like this compound, introduces profound electronic effects that significantly alter the chemical and physical properties of the parent molecule. The nitro group functions as a powerful electron-withdrawing substituent through both inductive and resonance mechanisms, creating substantial changes in electron density distribution throughout the conjugated system. In para-substituted nitrobenzene derivatives, the nitro group demonstrates particularly strong electron-withdrawing effects due to efficient resonance interaction with the aromatic ring, leading to significant delocalization of electron density from the ring to the nitro group. This electronic perturbation extends beyond the immediate benzene ring to influence attached heterocyclic systems such as oxazole rings.

Quantum chemical studies have revealed that the substituent effect on both sigma and pi electron structures varies significantly depending on the position of the nitro group relative to other functional groups. Research has demonstrated that the observed substituent effect on the sigma-electron structure of the nitro group is significantly greater for meta derivatives compared to para derivatives, with the difference being approximately 1.6 times. However, in the case of para-substituted systems like this compound, the resonance interactions between electron-donating or neutral substituents and the nitro group create particularly strong electronic coupling that stabilizes specific charge distributions. This electronic communication between the nitrophenyl group and the oxazole ring creates unique opportunities for fine-tuning molecular properties.

The structural significance of nitrophenyl substituents extends to their influence on molecular geometry and intermolecular interactions. The planar nature of the nitrophenyl group facilitates pi-pi stacking interactions and enables efficient conjugation with adjacent aromatic or heteroaromatic systems. In this compound, the para-positioning of the nitro group maximizes the electron-withdrawing effect while maintaining favorable molecular geometry for potential biological interactions. The electron-deficient nature of the nitrophenyl-substituted aromatic system also makes these compounds particularly susceptible to nucleophilic aromatic substitution reactions, as the electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack. This reactivity pattern distinguishes nitrophenyl-substituted compounds from their unsubstituted counterparts and provides unique synthetic opportunities for further functionalization.

Research Rationale and Knowledge Gaps

The investigation of this compound addresses several important research objectives that span fundamental chemistry, synthetic methodology, and potential applications. Current research rationale centers on understanding how the combination of oxazole heterocyclic properties with nitrophenyl electronic effects creates unique molecular characteristics that can be exploited for specific applications. The compound serves as an excellent model system for studying electronic interactions between electron-rich heterocycles and electron-poor aromatic substituents, providing insights that can be applied to the design of more complex molecular systems. Research efforts have focused on characterizing the synthesis, structure, and reactivity patterns of this compound to establish fundamental knowledge that supports further development of related derivatives.

Significant knowledge gaps remain in understanding the full scope of reactivity and application potential for this compound and related compounds. While basic synthetic methods for preparing the compound have been established, including condensation reactions between 4-nitrophenylhydrazine and alpha-halo ketones or aldehydes followed by cyclization, the optimization of these methods and development of alternative synthetic approaches remains an active area of investigation. The mechanism of action for compounds containing both oxazole and nitrophenyl moieties in biological systems is not fully understood, although studies have indicated that nitrophenyl oxazole derivatives can exhibit antimicrobial and anticancer activities through interactions with biological targets such as enzymes or receptors.

特性

IUPAC Name |

2-(4-nitrophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-10-5-6-14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBVYYMFLQGIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CO2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450426 | |

| Record name | 2-(4-Nitrophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62882-08-0 | |

| Record name | 2-(4-Nitrophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation via Decarboxylation of 5-(2-Substituted-4-nitrophenyl)-4-oxazolecarboxylic Acid

One well-documented method involves the synthesis of 5-(2-substituted-4-nitrophenyl)-4-oxazolecarboxylic acid intermediates, followed by their decarboxylation to yield 2-(4-nitrophenyl)oxazole derivatives.

- The precursor 5-(2-substituted-4-nitrophenyl)-4-oxazolecarboxylic acid is prepared by reacting a 2-substituted-4-nitrobenzoic acid (or derivative) with isocyanoacetic acid (or derivative) in an organic solvent.

- The reaction typically uses an organic base such as triethylamine to facilitate the formation of the oxazole ring.

- The reaction temperature is maintained between 0°C to 50°C for 2 to 4 hours to optimize yield.

- The resulting oxazolecarboxylic acid is isolated by precipitation through water addition, filtering, and washing.

- The oxazolecarboxylic acid undergoes decarboxylation in an aprotic amide solvent such as N,N-dimethylformamide (DMF), often containing a small amount of a protic compound.

- The temperature for decarboxylation is critical: it is maintained between 70°C and 140°C to balance reaction rate and yield.

- Reaction time ranges from 0.5 to 10 hours.

- After completion, the solvent and protic compounds are removed by distillation under reduced pressure.

- The crude product is purified by recrystallization or washing, often by adding water to precipitate the pure oxazole compound.

Key Reaction Conditions and Reagents:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Oxazolecarboxylic acid synthesis | 2-substituted-4-nitrobenzoic acid chloride, isocyanoacetic acid, triethylamine, organic solvent (e.g., DMF) | 0–50°C, 2–4 hours |

| Decarboxylation | Aprotic amide solvent (e.g., DMF), protic compound, 70–140°C, 0.5–10 hours | Water added post-reaction for precipitation and purification |

- High purity of final this compound product.

- Controlled reaction conditions allow optimization of yield.

- The method is versatile for various 2-substituents on the nitrophenyl ring.

Reference: US Patent US6423849B1 provides detailed methodology and optimization parameters for this process.

Cyclization Reactions Involving 4-Nitrobenzaldehyde and Suitable Precursors

Another synthetic route involves cyclization reactions where 4-nitrobenzaldehyde reacts with suitable amine or nitrile derivatives to form the oxazole ring.

- 4-Nitrobenzaldehyde is reacted with an amine or nitrile derivative under catalytic conditions.

- The aldehyde group participates in cyclization, forming the oxazole heterocycle.

- Catalysts may be acidic or basic, and heating is often applied to drive the reaction.

Reaction Conditions and Reagents:

| Parameter | Details |

|---|---|

| Starting materials | 4-Nitrobenzaldehyde, amine or nitrile derivatives |

| Catalysts | Acidic or basic catalysts (e.g., Lewis acids, bases) |

| Solvents | Ethanol, methanol, tetrahydrofuran (THF) |

| Temperature | Elevated temperatures to facilitate cyclization |

| Reaction type | Cyclization via condensation and ring closure |

- This method is adaptable to industrial scale with process optimization for yield and purity.

- The nitro group remains intact during cyclization, enabling further functionalization if desired.

Reference: A product overview from a chemical supplier outlines this cyclization approach as a common synthetic route.

Reference: A review article in the Indian Journal of Pharmaceutical Sciences summarizes these methods with mechanistic and practical details.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Decarboxylation of oxazolecarboxylic acid | 2-substituted-4-nitrobenzoic acid chloride, isocyanoacetic acid | 0–50°C for synthesis; 70–140°C for decarboxylation | High purity, good yields, scalable | Requires aprotic amide solvents, multi-step |

| Cyclization of 4-nitrobenzaldehyde | 4-Nitrobenzaldehyde, amine/nitrile derivatives | Catalytic, heated conditions | Straightforward, industrially viable | May require catalyst optimization |

| Classical oxazole syntheses (Robinson-Gabriel, Bredereck, etc.) | Various ketones, amides, azlactones | Acidic or basic conditions, varied | Established methods, diverse routes | May yield lower purity or require harsh conditions |

Research Findings and Optimization Notes

- Temperature Control: Decarboxylation temperature critically affects reaction rate and yield; below 70°C slows reaction, above 140°C reduces yield due to side reactions.

- Solvent Choice: N,N-Dimethylformamide is preferred for decarboxylation due to its high boiling point, polarity, and cost-effectiveness.

- Base Selection: Triethylamine is favored in the initial oxazole ring formation for its effectiveness and ease of removal.

- Purification: Water addition post-reaction aids in precipitating the product with high purity, simplifying isolation.

- Green Chemistry Considerations: Emerging methods focus on milder conditions, solvent recycling, and catalyst reuse to improve sustainability.

化学反応の分析

Types of Reactions

2-(4-Nitrophenyl)oxazole undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

Nucleophilic Aromatic Substitution: The presence of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution reactions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Oxidation: The oxazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitric acid can be used under acidic conditions.

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives of this compound.

Nucleophilic Aromatic Substitution: Substituted oxazole derivatives with nucleophiles replacing the nitro group.

Reduction: 2-(4-Aminophenyl)oxazole.

Oxidation: Oxidized oxazole derivatives with various functional groups.

科学的研究の応用

Applications in Scientific Research

Oxazole derivatives have shown diverse biological and pharmacological applications . Research indicates that oxazole is a significant structure in drug discovery .

2-(3-Methyl-4-nitrophenyl)oxazole-4-carboxylic acid has a wide range of applications in scientific research, including:

- Pharmaceutical Development This compound acts as a key intermediate in the synthesis of pharmaceutical agents, especially those that target specific biological pathways, which could enhance drug efficacy .

- Analytical Chemistry It can be used as a standard reference material in chromatographic techniques to help with the accurate quantification of similar compounds found in complex mixtures .

- Material Science It can be incorporated into polymer formulations to improve thermal stability and mechanical properties, making it valuable in the production of high-performance materials .

- Biotechnology The compound plays a role in the development of biosensors, where its unique properties enhance the sensitivity and specificity of detection methods for biological analytes .

- Environmental Monitoring It can be used in the detection and analysis of pollutants, providing essential data for environmental assessments and regulatory compliance .

Oxazole Derivatives as Inhibitors

Benzimidazole-based oxazole analogues have demonstrated a range of inhibitory potentials against targeted acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . Molecular docking studies performed on active benzimidazole-oxazole analogues have shown well-fitting binding modes with different binding affinities, correlating well with in vitro studies .

Oxazolone Derivatives as Antioxidants

作用機序

The mechanism of action of 2-(4-Nitrophenyl)oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The nitrophenyl group can form hydrogen bonds and π-π interactions with target molecules, while the oxazole ring can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of the target molecules, leading to therapeutic effects.

類似化合物との比較

Table 1: Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₉H₆N₂O₃ | 190.16 | 4-Nitrophenyl at 2-position |

| 4-(4-Nitrophenyl)oxazole | C₉H₆N₂O₃ | 190.16 | 4-Nitrophenyl at 4-position |

| 2-(4-Nitrophenyl)benzo[d]oxazole | C₁₃H₈N₂O₃ | 240.21 | Fused benzene ring |

| 5-(4-Bromophenyl)-2-(4-nitrophenyl)-1,3-oxazole | C₁₃H₈BrN₂O₃ | 335.12 | Bromophenyl at 5-position |

CNS Depressant Activity

Oxadiazole analogs, such as 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) and 5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole (XV), exhibit potent CNS depressant activity, attributed to electron-withdrawing nitro groups enhancing receptor binding .

Antimicrobial Activity

1,3,4-Thiadiazole derivatives with 4-nitrophenyl groups demonstrate efficacy against E. coli, B. mycoides, and C. albicans . Similarly, 5-(4-bromophenyl)-2-(4-nitrophenyl)-1,3-oxazole may exhibit enhanced antimicrobial properties due to bromine’s electronegativity .

Physicochemical Properties and Stability

- Solubility: The hydroxymethyl group in (2-(4-nitrophenyl)oxazol-4-yl)methanol improves solubility in polar solvents via hydrogen bonding .

- logP Values : Derivatives like 3-(4-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole exhibit a logP of 4.7074, indicating moderate lipophilicity suitable for membrane penetration .

- Stability : this compound requires refrigeration (2–8°C), suggesting lower thermal stability compared to analogs like 4-(4-nitrophenyl)oxazole, which is commercially available at standard storage conditions .

Commercial Status

生物活性

2-(4-Nitrophenyl)oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen atoms. The nitrophenyl group at the second position enhances its reactivity and biological activity.

- Molecular Formula : CHNO

- Molecular Weight : 178.16 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may modulate the activity of specific enzymes or receptors, impacting various biochemical pathways.

- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to apoptosis or other cellular responses .

Anticancer Properties

Recent studies have identified this compound derivatives as potential apoptosis inducers. For instance, derivatives with similar structures demonstrated significant inhibition of tumor growth in xenograft models. One such derivative showed a 63% tumor growth inhibition in human colorectal cancer models at a dosage of 50 mg/kg .

Neuroprotective Effects

Research indicates that oxazole derivatives may possess neuroprotective properties. These compounds are being investigated for their ability to protect neuronal cells from oxidative stress-induced damage, which is crucial in treating neurodegenerative diseases.

Antimicrobial Activity

There is growing interest in the efficacy of oxazole derivatives against infectious agents, particularly Mycobacterium tuberculosis. In vitro assays have shown that certain oxazole compounds exhibit inhibitory effects on the growth of this pathogen, suggesting potential applications as antitubercular agents .

Case Studies and Research Findings

Summary of Biological Activities

The biological activities of this compound highlight its potential as a lead compound in drug development:

- Anticancer : Induces apoptosis and inhibits tumor growth.

- Neuroprotective : Protects neuronal cells from oxidative damage.

- Antimicrobial : Effective against M. tuberculosis.

Q & A

Q. What are the common synthetic routes for 2-(4-nitrophenyl)oxazole, and how can reaction yields be optimized?

The synthesis typically involves cyclization reactions. For example, heating m-nitrobenzaldehyde with dimethyl aminoacetal at 100°C for 2 hours forms a nitrobenzal aminoacetal intermediate, which is then treated with concentrated H₂SO₄ and P₂O₅ at 180°C. This method yields ~56% crude product, requiring recrystallization from ethanol for purification . Challenges like trace yields in alternative routes (e.g., cyclization of α-(4-nitrobenzamido)acetophenone) highlight the need for optimizing reaction time, temperature, and acid catalysts .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and purity.

- Infrared (IR) Spectroscopy : To identify functional groups like nitro and oxazole rings.

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight determination.

- Differential Scanning Calorimetry (DSC) : To assess thermal stability and phase transitions .

Q. What are the primary applications of this compound in medicinal chemistry?

The nitrophenyl group enhances bioreduction potential, generating reactive intermediates for targeting enzymes or cellular pathways. Derivatives like ethyl 5-methyl-2-(4-nitrophenyl)oxazole-4-carboxylate show promise as antimicrobial or anticancer agents, with studies focusing on apoptosis induction (e.g., IC₅₀ = 3.24 µM in HeLa cells) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) predict the reactivity of this compound derivatives?

Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. Molecular dynamics (MD) simulations assess interactions with biological targets, such as protein binding pockets, complementing experimental docking studies .

Q. What strategies resolve contradictions in biological activity data across similar oxazole derivatives?

Comparative analysis of structural analogs (e.g., 2-(4-nitrophenyl)-1H-imidazole vs. pyrazole derivatives) reveals that electron-withdrawing nitro groups enhance cytotoxicity but may reduce solubility. Systematic variation of substituents (e.g., ester groups, halogenation) and standardized bioassays (e.g., consistent cell lines, exposure times) mitigate discrepancies .

Q. How do solvent and catalyst choices influence the regioselectivity of this compound synthesis?

Polar aprotic solvents (e.g., DMF) improve nitro-group stability during cyclization, while Lewis acids (e.g., AlCl₃) enhance electrophilic aromatic substitution. Microwave-assisted synthesis reduces reaction times and improves yields compared to traditional thermal methods .

Q. What role does the nitro group play in the material science applications of this compound?

The nitro group facilitates π-π stacking in polymers, enhancing thermal stability. In optoelectronic materials, its electron-deficient nature improves charge transport properties, as observed in oxazole-based semiconductors .

Methodological Considerations

Q. How to design experiments for evaluating the structure-activity relationship (SAR) of this compound analogs?

- Step 1 : Synthesize derivatives with systematic substituent variations (e.g., halogenation at the phenyl ring, ester modifications).

- Step 2 : Characterize compounds using NMR, HRMS, and X-ray crystallography (if available).

- Step 3 : Test bioactivity in standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity).

- Step 4 : Correlate electronic (Hammett σ values) or steric parameters with activity trends .

Q. What analytical approaches validate the purity of this compound in multi-step syntheses?

Combine HPLC with UV detection (λ = 254 nm) for purity assessment. Elemental analysis (e.g., C, H, N content) ensures stoichiometric consistency, while TGA monitors thermal decomposition profiles to detect impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。